

An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one

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Compound of Interest

Compound Name: 6-Oxaspiro[3.4]octan-2-one

Cat. No.: B3108217

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxaspiro[3.4]octan-2-one is a spirocyclic organic compound with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of **6-Oxaspiro[3.4]octan-2-one**. Due to a scarcity of published experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of organic chemistry to provide predicted properties and potential synthetic and characterization methodologies.

Core Properties

The fundamental properties of **6-Oxaspiro[3.4]octan-2-one** are summarized below. It is critical to note that most of the quantitative data are predicted values based on computational models due to the absence of experimentally determined values in publicly accessible literature.

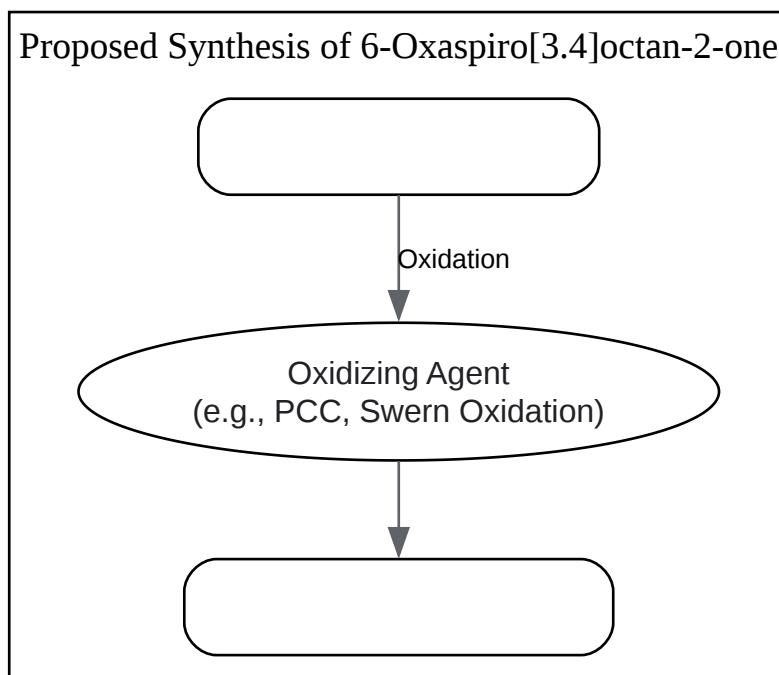
Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem[1]
Molecular Weight	126.15 g/mol	PubChem[1]
Monoisotopic Mass	126.06808 Da	PubChem[1]
SMILES	C1COCC12CC(=O)C2	PubChem[1]
InChI	InChI=1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2	PubChem[1]
InChIKey	UKVBQHOYZLCBEA-UHFFFAOYSA-N	PubChem[1]
Predicted XlogP	-0.2	PubChem[1]
Predicted Boiling Point	Not available	
Predicted Melting Point	Not available	
Predicted Solubility	Soluble in water and polar organic solvents (predicted)	General chemical principles

Synthesis and Purification

While no specific experimental protocol for the synthesis of **6-Oxaspiro[3.4]octan-2-one** has been documented in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.

Proposed Synthetic Pathway

A potential synthetic approach could involve the oxidation of the corresponding alcohol, 6-Oxaspiro[3.4]octan-2-ol.



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Caption: Proposed oxidation of 6-Oxaspiro[3.4]octan-2-ol.

General Experimental Protocol (Hypothetical)

- Oxidation: To a solution of 6-Oxaspiro[3.4]octan-2-ol in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as pyridinium chlorochromate (PCC) or reagents for a Swern oxidation would be added. The reaction would be stirred at an appropriate temperature (e.g., room temperature or below) and monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture would be quenched and extracted with an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure.
- Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 6-Oxaspiro[3.4]octan-2-one.

Spectroscopic Characterization (Predicted)

The structural elucidation of **6-Oxaspiro[3.4]octan-2-one** would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in the cyclobutanone and tetrahydrofuran rings. The chemical shifts would be influenced by the adjacent carbonyl and ether functionalities.

13C NMR Spectroscopy

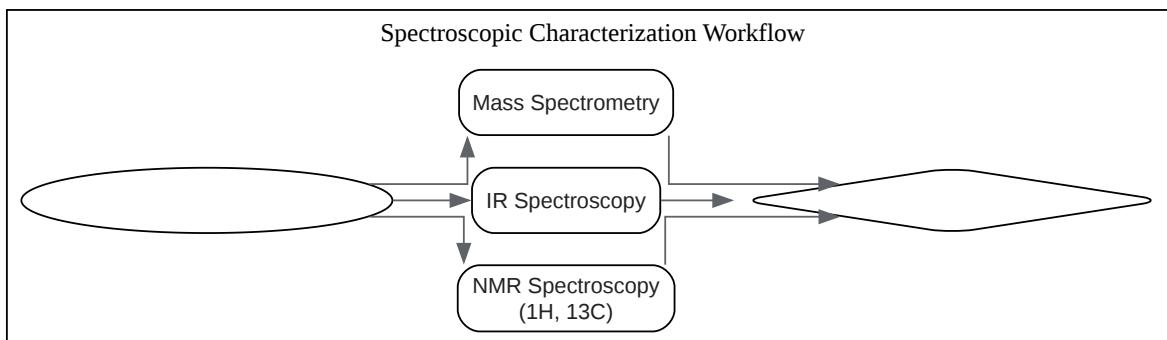
The carbon NMR spectrum would be characterized by a peak in the downfield region corresponding to the carbonyl carbon. Other signals would represent the spiro carbon and the methylene carbons of the two rings. Based on typical chemical shift values, the carbonyl carbon (C=O) would likely appear in the 205-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band characteristic of a carbonyl group (C=O stretch), anticipated in the region of 1750-1780 cm^{-1} for a strained cyclobutanone. The spectrum would also show C-O stretching vibrations for the ether linkage.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.15 g/mol). Fragmentation patterns would likely involve cleavage of the cyclobutanone and tetrahydrofuran rings.



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Caption: Workflow for spectroscopic characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in the scientific literature regarding the biological activity of **6-Oxaspiro[3.4]octan-2-one** or its involvement in any signaling pathways. The spiro[3.4]octane scaffold is, however, present in a number of biologically active molecules, suggesting that this compound could be a valuable building block in drug discovery programs.

Conclusion

6-Oxaspiro[3.4]octan-2-one represents a chemical entity with untapped potential. While experimental data on its fundamental properties are currently lacking, this technical guide provides a foundational understanding based on theoretical predictions and analogy to related structures. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its potential applications in science and technology. Researchers are encouraged to use the information herein as a starting point for their investigations.

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References

- 1. PubChemLite - 6-oxaspiro[3.4]octan-2-one (C₇H₁₀O₂) [pubchemlite.lcsb.uni.lu]
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